9,10-Dihydroxystearic acid
Overview
Description
9,10-Dihydroxystearic acid is a hydroxy fatty acid derived from oleic acid. It is characterized by the presence of two hydroxyl groups at the 9th and 10th carbon positions and a carboxyl group at the terminal end. This compound is a white waxy or powdery solid, insoluble in water and petroleum ether, but soluble in organic solvents such as methanol, ethanol, and acetone .
Mechanism of Action
Target of Action
9,10-Dihydroxystearic acid, also known as 9,10-Dihydroxyoctadecanoic acid, is an oxidation product of oleic acid . It primarily targets the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation.
Mode of Action
This compound interacts with PPARα in CV-1 cells when used at concentrations ranging from 50 to 100 µM . This interaction leads to the activation of PPARα, which in turn regulates the transcription of genes involved in lipid metabolism and inflammation.
Pharmacokinetics
Given its molecular weight of 31648 , it is likely to have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The activation of PPARα by this compound can lead to several molecular and cellular effects. For instance, it has been shown to improve glucose tolerance and insulin sensitivity in KKAy mice . Additionally, when included at 4% in the diet, it decreases blood glucose levels, increases insulin sensitivity, and decreases body weight in high-fat diet-fed KKAy diabetic mice .
Biochemical Analysis
Biochemical Properties
9,10-Dihydroxystearic acid plays a significant role in biochemical reactions. It has been found to interact with peroxisome proliferator-activated receptor alpha (PPAR-alpha) in CV-1 cells . It does not activate PPAR-alpha, but it does activate PPAR-gamma in a dose-dependent manner at concentrations ranging from 50 to 100 µM .
Cellular Effects
In terms of cellular effects, this compound has been shown to improve glucose tolerance and insulin sensitivity in KKAy mice . This suggests that it may influence cell signaling pathways related to glucose metabolism and insulin sensitivity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPAR-gamma. It activates PPAR-gamma in a dose-dependent manner, which may lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, specifically KKAy mice, a diet containing 4% this compound has been shown to improve glucose tolerance and insulin sensitivity
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its interactions with PPAR-gamma, it may be involved in pathways related to lipid metabolism and glucose homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,10-Dihydroxystearic acid is typically synthesized through the oxidation of oleic acid. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction is carried out at temperatures ranging from 20°C to 80°C for 0.5 to 24 hours . Another method involves the epoxidation of oleic acid followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of supported catalysts to enhance the efficiency and selectivity of the oxidation process. The use of environmentally friendly catalysts and reaction conditions is emphasized to minimize environmental impact and equipment corrosion .
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydroxystearic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidatively cleaved to produce valuable C8-C9 acids.
Esterification: Reaction with ethylene oxide to form this compound ethoxylates, which are used as surfactants.
Substitution: The hydroxyl groups can participate in substitution reactions to form derivatives such as esters and ethers.
Common Reagents and Conditions:
Oxidation: Catalysts such as palladium, gold, and their alloys on various supports are used under mild conditions.
Esterification: Ethylene oxide is used under controlled conditions to achieve the desired degree of ethoxylation.
Major Products:
Oxidative Cleavage: Produces shorter-chain acids such as azelaic acid and pelargonic acid.
Esterification: Produces ethoxylated derivatives with varying degrees of ethoxylation.
Scientific Research Applications
9,10-Dihydroxystearic acid has diverse applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various chemicals and polymers.
Biology: Investigated for its role in modulating glucose metabolism and insulin sensitivity.
Medicine: Potential therapeutic applications in managing diabetes and metabolic disorders.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Comparison with Similar Compounds
12-Hydroxystearic Acid: Another hydroxy fatty acid with a hydroxyl group at the 12th carbon position.
9,10-Epoxystearic Acid: An intermediate in the synthesis of 9,10-dihydroxystearic acid, characterized by an epoxide ring at the 9th and 10th carbon positions.
Methyl 9,10-Dihydroxystearate: The methyl ester derivative of this compound.
Uniqueness: this compound is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role in modulating metabolic pathways make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
9,10-dihydroxyoctadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHUYIREGFMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | 9,10-Dihydroxystearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30870475 | |
Record name | 9,10-Dihydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-87-6, 93923-70-7 | |
Record name | 9,10-Dihydroxystearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Dihydroxystearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Dihydroxystearic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Dihydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dihydroxystearic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9,10-DHSA?
A: The molecular formula of 9,10-DHSA is C18H36O4, and its molecular weight is 316.48 g/mol. []
Q2: Which spectroscopic techniques are useful for characterizing 9,10-DHSA?
A: Several techniques are useful for identifying and characterizing 9,10-DHSA. These include Fourier Transform Infrared Spectroscopy (FTIR) for identifying functional groups like hydroxyl (-OH) and carboxyl (-COOH), Gas Chromatography-Mass Spectrometry (GC-MS) for determining molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) for elucidating the complete chemical structure. [, ]
Q3: Does the stereochemistry of 9,10-DHSA influence its biological activity?
A: Yes, research indicates that the naturally occurring threo-stereoisomer of 9,10-DHSA exhibits significantly higher biological activity compared to the erythro-stereoisomer. For instance, only the threo-stereoisomer induced a strong alkalinization response in cultured potato cells. []
Q4: How is 9,10-DHSA synthesized?
A: 9,10-DHSA can be synthesized from oleic acid via a two-step process. First, oleic acid undergoes epoxidation, typically with performic acid, to yield 9,10-epoxystearic acid. Subsequent hydrolysis of the epoxide ring results in the formation of 9,10-DHSA. [, , , ]
Q5: Can 9,10-DHSA be derived from renewable resources?
A: Yes, 9,10-DHSA can be produced from palm oil, a renewable resource. Malaysia, in particular, has been actively developing 9,10-DHSA and its derivatives from palm-based oils. []
Q6: What purification methods are used for 9,10-DHSA?
A: Solvent crystallization is a common method for purifying 9,10-DHSA. Studies have investigated the use of isopropyl alcohol as a solvent for obtaining high purity 9,10-DHSA crystals. [, ]
Q7: How does 9,10-DHSA behave as a phase change material?
A: Derivatives of 9,10-DHSA, specifically its inorganic salts, have shown potential as phase change materials (PCMs). These materials can store and release thermal energy during phase transitions, making them useful for thermal energy storage applications. []
Q8: What factors influence the efficiency of 9,10-DHSA oxidative cleavage?
A: Research suggests that the catalyst composition, particularly the type and size of metal nanoparticles, significantly influences the efficiency of 9,10-DHSA oxidative cleavage. Gold nanoparticles with sizes less than 3 nm showed superior catalytic activity in this reaction. [, ]
Q9: Does 9,10-DHSA exhibit any biological activity in plant systems?
A: Yes, 9,10-DHSA and its derivatives, like 18-hydroxy-9,10-epoxystearic acid, are believed to act as signaling molecules in plant defense mechanisms against pathogens. [, ]
Q10: Is there evidence of 9,10-DHSA formation in mammals?
A: Studies have shown that oleic acid can be converted into 9,10-DHSA in mice and human hepatic cancer HepG2 cells. [, , ]
Q11: What is the role of cytochrome P450 enzymes in 9,10-DHSA metabolism in plants?
A: A specific cytochrome P450 enzyme, CYP94A1, cloned from Vicia sativa, has demonstrated the ability to hydroxylate 9,10-epoxystearic acid and 9,10-DHSA at their terminal methyl groups. This suggests a potential role for CYP94A1 in synthesizing cutin monomers and participating in plant defense responses. [, , ]
Q12: How does the structure of fatty acid derivatives influence their interaction with CYP94A1?
A: Research indicates that the activity of CYP94A1 is greatly influenced by the stereochemistry of 9,10-epoxystearic acid and the nature of substituents on carbons 9 and 10. The enzyme exhibits a preference for the 9R,10S enantiomer of 9,10-epoxystearic acid and shows decreasing activity in the following order: epoxide > oleic acid > diol. []
Q13: What is known about the toxicity and biodegradability of 9,10-DHSA?
A: Studies have shown that purified 9,10-DHSA exhibits low toxicity and good biodegradability. It did not cause significant skin or eye irritation in in vitro and in vivo tests and passed biodegradability tests according to OECD guidelines. [, ]
Q14: Are there environmental concerns associated with 9,10-DHSA and its derivatives?
A: As with any chemical, responsible waste management practices are crucial. While 9,10-DHSA itself shows good biodegradability in aquatic environments, more research is needed to assess the environmental fate and potential impacts of its various derivatives. []
Q15: What are some common derivatives of 9,10-DHSA, and what are their potential applications?
A: Researchers have synthesized various derivatives of 9,10-DHSA, including esters, amides, and polymers. These derivatives exhibit potential applications as thickeners in greases, emulsifiers in cosmetics, and components in biodegradable polymers. [, , , , , , , , , ]
Q16: How does the number of hydroxyl groups affect the properties of fatty acid-based liquid marbles?
A: Liquid marbles stabilized by 9,10-DHSA, which has two hydroxyl groups, showed superior mechanical robustness compared to those stabilized by fatty acids with fewer hydroxyl groups. This suggests that increasing the number of hydroxyl groups enhances the mechanical strength of these liquid marbles. []
Q17: Have computational methods been used to study 9,10-DHSA and its derivatives?
A: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) calculations, have been employed to predict the stability of biolubricant compounds derived from 9,10-DHSA. These calculations can provide insights into the relationship between molecular structure and stability, guiding the design of improved biolubricants. []
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